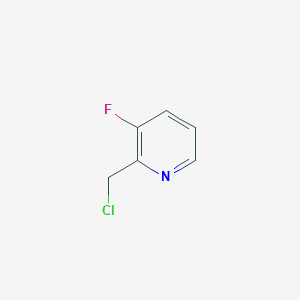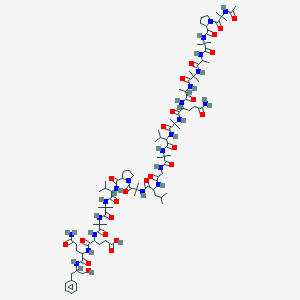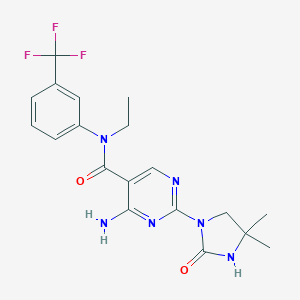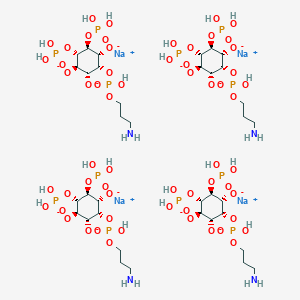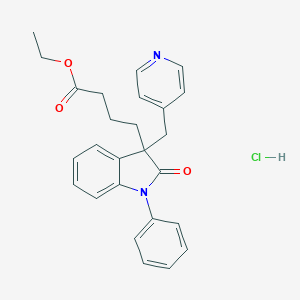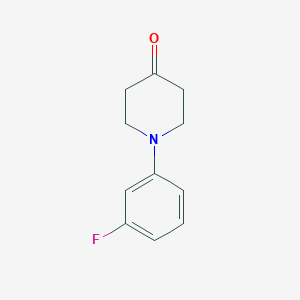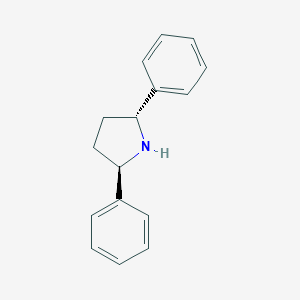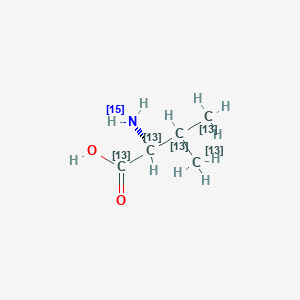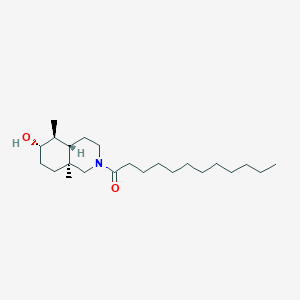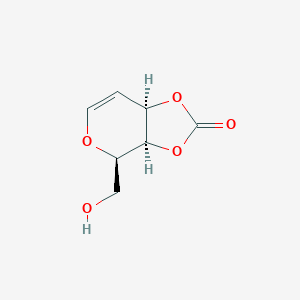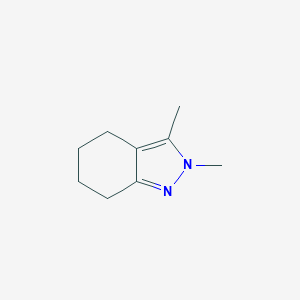
2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole, also known as DTI, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. DTI is a bicyclic compound that contains both an indazole and a tetrahydrofuran ring system. Its unique structure makes it an interesting target for chemical synthesis and biological evaluation.
Wirkmechanismus
The exact mechanism of action of 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole has been shown to induce apoptosis, or programmed cell death, by activating the caspase cascade. In neuroprotection research, 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole has been shown to reduce oxidative stress and inflammation by activating the Nrf2-ARE pathway and inhibiting the NF-κB pathway. In immunomodulation research, 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole has been shown to enhance the activity of natural killer cells by activating the JAK-STAT pathway.
Biochemical and Physiological Effects:
2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole has been shown to have a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and immunomodulatory effects. In cancer cells, 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole has been shown to inhibit cell proliferation and induce apoptosis. In neuroprotection research, 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole has been shown to protect against oxidative stress and inflammation, which are both implicated in neurodegenerative diseases. In immunomodulation research, 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole has been shown to enhance the activity of natural killer cells and promote the production of cytokines, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole in lab experiments is its relative ease of synthesis, which allows for the production of large quantities of the compound. Another advantage is its broad range of potential applications, which makes it a versatile tool for scientific research. However, one limitation of using 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are many potential future directions for research on 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole and its derivatives. Some possible areas of focus include:
1. Further investigation of the mechanism of action of 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole in cancer cells, including the identification of downstream targets of the caspase cascade.
2. Exploration of the potential use of 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole as a neuroprotective agent in animal models of neurodegenerative diseases.
3. Investigation of the immunomodulatory effects of 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole in animal models of autoimmune diseases.
4. Synthesis and evaluation of novel 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole derivatives with improved solubility and bioavailability.
5. Development of new synthetic methods for 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole and its derivatives, with a focus on greener and more sustainable approaches.
Synthesemethoden
2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another common method is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. Both of these methods have been used to synthesize 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole and its derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole has shown promise in a variety of scientific research applications, including as a potential anticancer agent, a neuroprotective agent, and a modulator of the immune system. In cancer research, 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroprotection research, 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole has been shown to protect against neuronal damage caused by oxidative stress and inflammation. In immunomodulation research, 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole has been shown to enhance the activity of natural killer cells and promote the production of cytokines.
Eigenschaften
CAS-Nummer |
155935-26-5 |
|---|---|
Produktname |
2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole |
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
2,3-dimethyl-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C9H14N2/c1-7-8-5-3-4-6-9(8)10-11(7)2/h3-6H2,1-2H3 |
InChI-Schlüssel |
NHTFHOKKWNDJCK-UHFFFAOYSA-N |
SMILES |
CC1=C2CCCCC2=NN1C |
Kanonische SMILES |
CC1=C2CCCCC2=NN1C |
Synonyme |
2H-Indazole, 4,5,6,7-tetrahydro-2,3-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





